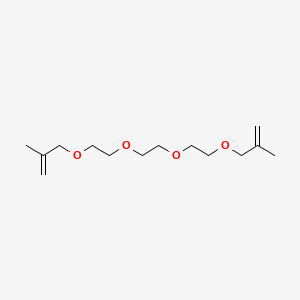
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine is a chemical compound with the molecular formula C8H15NO3S It is a morpholine derivative, characterized by the presence of a thietane ring substituted with a methyl group and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine typically involves the reaction of morpholine with a suitable thietane precursor. One common method involves the use of 2-methylthietane-1,1-dioxide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various derivatives with different functional groups attached to the morpholine or thietane ring .
科学的研究の応用
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine involves its interaction with specific molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the thietane ring and sulfone group.
Thietane: A sulfur-containing heterocycle similar to the thietane ring in the compound.
Sulfones: Compounds containing the sulfone functional group, similar to the sulfone group in the compound.
Uniqueness
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine is unique due to the combination of the morpholine ring, thietane ring, and sulfone group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the sulfone group, in particular, enhances its reactivity and potential biological activity .
特性
CAS番号 |
92351-01-4 |
|---|---|
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC名 |
2-methyl-3-morpholin-4-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO3S/c1-7-8(6-13(7,10)11)9-2-4-12-5-3-9/h7-8H,2-6H2,1H3 |
InChIキー |
MDWJIHDXRKMSBE-UHFFFAOYSA-N |
正規SMILES |
CC1C(CS1(=O)=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


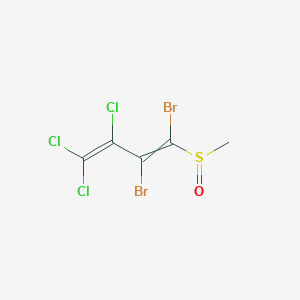
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
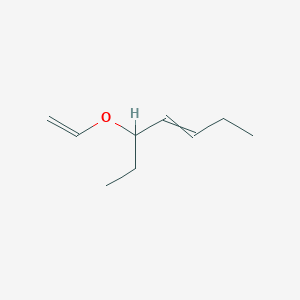
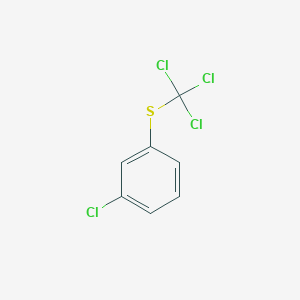
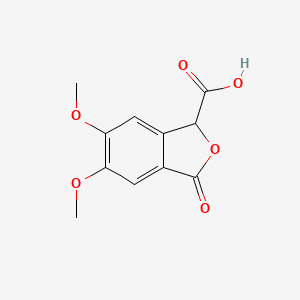

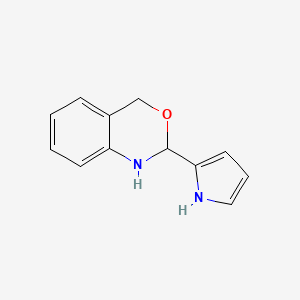
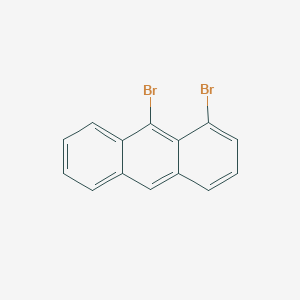
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
